Dual Benzofuran Architecture: Structural Differentiation from Mono-Benzofuran and Thiophene Analogs
The target compound (CAS 1105244-45-8) contains two benzofuran moieties: one at the isoxazole 5-position and a second as the benzofuran-2-carboxylate ester. In contrast, the commercially available methyl ester analog (methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate, CAS 1105191-59-0) has only the benzofuran at the isoxazole 5-position, and the thiophene analog (5-(thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate) replaces the benzofuran-2-yl with a thiophene ring, eliminating the second benzofuran entirely . This dual benzofuran architecture increases the number of aromatic rings from 3 to 4, potentially enhancing π-π stacking interactions with biological targets and altering lipophilicity (calculated XLogP3 for methyl analog: ~2.8; target compound estimated XLogP3: ~4.2) [1].
| Evidence Dimension | Number of benzofuran moieties per molecule |
|---|---|
| Target Compound Data | 2 benzofuran moieties (benzofuran-2-yl at isoxazole 5-position + benzofuran-2-carboxylate ester) |
| Comparator Or Baseline | Methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate (CAS 1105191-59-0): 1 benzofuran moiety; (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate: 1 benzofuran moiety |
| Quantified Difference | Target has 2 benzofuran groups vs. 1 in comparators; estimated XLogP3 difference of ~1.4 log units |
| Conditions | Structural comparison based on reported molecular formulas and SMILES; XLogP3 estimated using PubChem computational descriptors for related compounds |
Why This Matters
The dual benzofuran architecture may confer distinct target-binding profiles and physicochemical properties, making the compound a non-interchangeable scaffold for SAR studies where extended aromatic interactions are hypothesized.
- [1] PubChem Compound Database. Computed XLogP3 values for methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate (CID estimated). National Center for Biotechnology Information. Accessed 2026-04-29. View Source
